REACTION_CXSMILES
|
S(Cl)(Cl)=O.[O:5]=[C:6]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([NH:17][C:18]([CH3:22])([CH3:21])[CH2:19][OH:20])=O)=[CH:12][CH:13]=2)[CH2:8][O:7]1>C1(C)C=CC=CC=1>[CH3:21][C:18]1([CH3:22])[CH2:19][O:20][C:15]([C:11]2[CH:10]=[C:9]3[C:14](=[CH:13][CH:12]=2)[C:6](=[O:5])[O:7][CH2:8]3)=[N:17]1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
560 g
|
Type
|
reactant
|
Smiles
|
O=C1OCC2=CC(=CC=C12)C(=O)NC(CO)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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29 (± 1) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C
|
Type
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CUSTOM
|
Details
|
at 60° C
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
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FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with toluene (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried at in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled
|
Type
|
ADDITION
|
Details
|
pH is adjusted to basic pH by addition of 28% aqueous ammonia (1000 ml)
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in vacuo
|
Name
|
|
Type
|
|
Smiles
|
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |